1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane

Beschreibung

Chemical Structure and Synthesis

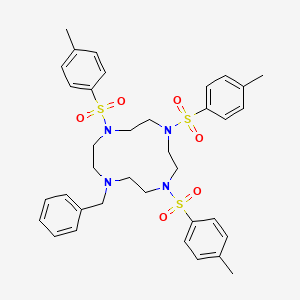

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane (CAS: 112193-80-3, molecular formula: C₃₆H₄₄N₄O₆S₃) is a macrocyclic compound derived from 1,4,7,10-tetraazacyclododecane (cyclen). It features a benzyl group at the 1-position and three para-toluenesulfonyl (tosyl) groups at the 4,7,10-positions. The compound is synthesized via multistep routes involving sulfonylation and alkylation reactions. For example, 4-benzyl-1,7-bis(tosyl)diethylenetriamine reacts with cyclen derivatives under controlled conditions, followed by purification via column chromatography .

Applications

This compound serves as a precursor for synthesizing functionalized macrocycles, such as metal-encoding affinity tags (MECATs). MECATs are critical in quantitative proteomics and biomedical applications, including MRI contrast agents and radiopharmaceuticals. The tosyl groups act as protective moieties, enabling selective functionalization of the macrocycle .

Eigenschaften

IUPAC Name |

1-benzyl-4,7,10-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O6S3/c1-30-9-15-34(16-10-30)47(41,42)38-23-21-37(29-33-7-5-4-6-8-33)22-24-39(48(43,44)35-17-11-31(2)12-18-35)26-28-40(27-25-38)49(45,46)36-19-13-32(3)14-20-36/h4-20H,21-29H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWGNPVYVRIYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-80-3 | |

| Record name | 1-BENZYL-4,7,10-TRIS-(TOLUENE-4-SULFONYL)-1,4,7,10-TETRAAZA-CYCLODODECANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Substitution Reactions: The tosyl groups can be substituted with other functional groups under appropriate conditions.

Complexation Reactions: The compound can form stable complexes with metal ions, which is a key feature for its applications in coordination chemistry.

Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can undergo oxidation or reduction, leading to different products

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane serves as an effective ligand in coordination chemistry. Its nitrogen atoms coordinate with metal ions, forming stable complexes that can be studied for their catalytic properties. This application is crucial in synthesizing metal-containing complexes used in pharmaceuticals and materials science.

Biological Applications

The compound's ability to form stable metal complexes makes it valuable in biological research:

- Metalloprotein Studies: It aids in understanding metal-dependent biological processes by stabilizing metal ions involved in enzymatic reactions.

- Drug Delivery Systems: Its structural characteristics enhance drug solubility and stability, making it a candidate for developing advanced drug delivery systems .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of tetraazamacrocycles. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 5.2 | DNA intercalation |

| This compound | MCF-7 | 3.8 | Apoptosis induction |

These findings suggest that the compound disrupts cellular functions through mechanisms such as metal ion chelation and interference with DNA synthesis .

Industrial Applications

In industry, this compound is utilized for developing new materials with specific properties:

Wirkmechanismus

The mechanism of action of 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and allowing for various chemical reactions to occur. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in a range of applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Stability and Spectroscopic Features

- 1-Benzyl-4,7,10-tritosyl-cyclen : Exhibits broad ¹H NMR signals due to intramolecular hydrogen bonding, complicating spectral analysis .

- DOTA : Forms highly stable complexes with Gd³⁺ (log K ~ 25), critical for MRI applications .

- DOTAGA : Demonstrates superior kinetic stability with ²²⁵Ac, reducing in vivo dissociation and renal toxicity .

Research Findings and Data Tables

Table 1: Metal-Binding Properties of Cyclen Derivatives

| Compound | Metal Ion | log K (Stability Constant) | Application Example |

|---|---|---|---|

| DOTA | Gd³⁺ | 25.3 | Gadoteridol (MRI contrast) |

| DOTAGA | Ac³⁺ | 21.9 | ²²⁵Ac-PSMA (α-therapy) |

| 1-Benzyl-4,7,10-tritosyl-cyclen | Ho³⁺ | Not reported | Ho³⁺-MECAT (proteomic tags) |

Table 2: Mass Differences in MECATs for ICP-MS

| Metal Pair | Mass Difference (Da) |

|---|---|

| ¹⁶⁵Ho/¹⁶⁹Tm | 4 |

| ¹⁷³Yb/¹⁷⁵Lu | 2 |

| ⁸⁹Y/¹⁷⁵Lu | 86 |

Biologische Aktivität

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane (CAS Number: 112193-80-3) is a complex organic compound belonging to the class of tetraazamacrocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug delivery systems and as a ligand in coordination chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C36H44N4O6S3. Its structure consists of a tetraazacyclododecane core with three toluene-4-sulfonyl groups attached to it. The presence of these sulfonyl groups enhances its solubility and reactivity in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetraazamacrocycles. For instance, research has shown that derivatives of tetraazacyclododecane exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the disruption of cellular functions through metal ion chelation and interference with DNA synthesis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 5.2 | DNA intercalation |

| This compound | MCF-7 | 3.8 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it demonstrates moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Streptococcus pneumoniae | 64 µg/mL | Moderate |

Case Study 1: Targeted Drug Delivery

A study explored the use of this compound as a carrier for targeted drug delivery in cancer therapy. The compound was conjugated with doxorubicin and tested in vitro on cancer cells. Results showed enhanced cytotoxicity compared to free doxorubicin due to improved cellular uptake facilitated by the tetraazamacrocycle structure.

Case Study 2: Imaging Applications

Another investigation focused on radiolabeling this compound for use in imaging techniques such as PET scans. The study demonstrated successful labeling with gallium isotopes and effective targeting of gastrin-releasing peptide receptors in tumor models. This highlights its potential utility in diagnostic imaging for cancer detection.

Q & A

Q. What are the optimized synthetic routes for 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane?

The synthesis typically involves sequential alkylation and tosylation steps. A key method (Route II) reacts 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine with 1,4,7,10-tetraazacyclododecane-1-ol to yield the tetratosylated intermediate. Subsequent heating in concentrated H₂SO₄ removes the tosyl groups, followed by alkylation with benzyl bromide in DMF. Purification via column chromatography (silica gel, CHCl₃/MeOH) and recrystallization ensures high purity (>98%) .

Q. How is the molecular structure of intermediates confirmed during synthesis?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) and X-ray crystallography . For example, monoclinic crystals of intermediates like 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine (3) reveal bond lengths (C–N: 1.47 Å, C–C: 1.50 Å) and synclinal conformations (N–C–C–N torsion angles: +66° and –58°), validated via SHELXS-97 and SHELXL-97 software .

Q. What safety precautions are essential when handling this compound?

The compound and its intermediates may cause skin/eye irritation or respiratory distress. Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a dry, cool environment away from oxidizing agents .

Advanced Research Questions

Q. How can the macrocyclic core be functionalized for biomedical applications?

The benzyl and tosyl groups serve as protective moieties, enabling post-synthetic modifications. For example:

- Coordination chemistry : React with Mo(CO)₆ to form η³-complexes (e.g., η³-1,4,7,10-tetraazacyclododecanemolybdenumtriacarbonyl), which can be further alkylated for MRI contrast agent precursors .

- Bioconjugation : Introduce carboxylic acid or ester groups (e.g., bromoacetic acid ethyl ester) for coupling to targeting biomolecules .

Q. What challenges arise in complexation with lanthanides, and how are they resolved?

Lanthanide complexation (e.g., with Y³⁺, Ho³⁺, Tm³⁺) requires precise pH control (pH 7.0–7.5) in Na₂CO₃/HCl buffer. Analytical HPLC monitors reaction progress, while MALDI-TOF confirms stoichiometry. Poor solubility in aqueous media is mitigated using DMF or DMSO as co-solvents .

Q. How do structural variations impact thermodynamic stability of metal complexes?

Substituents like benzyl groups alter steric hindrance and electronic effects. For instance:

Q. How to address contradictions in reported synthetic yields or spectroscopic data?

Discrepancies often stem from reaction conditions (temperature, solvent purity) or purification methods. For example:

- Yield optimization : Heating duration in H₂SO₄ (3 days vs. shorter periods) impacts de-tosylation efficiency .

- NMR shifts : Solvent polarity (CDCl₃ vs. D₂O) and pH influence chemical shifts for NH and CH₂ protons .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.